4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine
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Overview
Description
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine is a chemical compound with the molecular formula C14H28N2O It is characterized by the presence of a cyclohexane ring substituted with a methyl group and a morpholin-4-ylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.
Introduction of the methyl group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the morpholin-4-ylpropylamine moiety: This step involves the reaction of cyclohexanone with morpholine and propylamine under acidic or basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine nitrogen atoms using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(3-piperidin-4-ylpropyl)cyclohexan-1-amine: Similar structure but with a piperidine ring instead of morpholine.
4-methyl-N-(3-pyrrolidin-4-ylpropyl)cyclohexan-1-amine: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and binding affinity to certain molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-3-5-14(6-4-13)15-7-2-8-16-9-11-17-12-10-16/h13-15H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFIDUALVRQTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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